molecular formula C21H16ClN3O2 B2442968 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034474-48-9

2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No. B2442968
CAS RN: 2034474-48-9
M. Wt: 377.83
InChI Key: AZGBJLCCZREULY-UHFFFAOYSA-N
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Description

“2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. Recent advances include radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Fluorescent Probes for Mercury Detection

The compound 2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide, due to its structural similarity with imidazo[1,2-a]pyridine derivatives, has potential applications in the development of fluorescent probes for mercury ion detection. Shao et al. (2011) demonstrated that imidazo[1,2-a]pyridine derivatives can serve as efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions. This suggests that compounds with similar structural motifs could be tailored to enhance selectivity and sensitivity for mercury ion detection in various environmental and biological contexts (Shao et al., 2011).

Synthesis of Imidazoheterocycles

The chemical framework of this compound provides a foundation for the synthesis of diverse imidazoheterocycles. Kavina et al. (2018) developed a method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles from substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Such methodologies could be adapted to generate novel compounds with this complex structure for further research in medicinal chemistry and material science (Kavina et al., 2018).

Imaging Studies and Receptor Binding

Compounds related to this compound have been explored for their potential in imaging studies, particularly in the context of binding to peripheral benzodiazepine receptors (PBR). Katsifis et al. (2000) synthesized imidazo[1,2-α]pyridine derivatives with high affinity and selectivity for PBR, highlighting the potential of similar compounds for in vivo studies using imaging techniques like SPECT to investigate PBR in neurodegenerative disorders (Katsifis et al., 2000).

Antiviral and Antirhinovirus Agents

The structural analogs of this compound have been investigated for their antiviral properties, particularly against rhinoviruses. Hamdouchi et al. (1999) designed and synthesized imidazo[1,2-a]pyridines as antirhinovirus agents, demonstrating the potential of these compounds in the development of new therapeutic agents for viral infections (Hamdouchi et al., 1999).

Future Directions

Imidazo[1,2-a]pyridines have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridines, a core structure in this compound, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors , indicating potential targets could be enzymes or receptors that can be modulated by covalent binding.

Mode of Action

Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors , suggesting that this compound might interact with its targets through covalent binding, leading to modulation of the target’s function.

Biochemical Pathways

Given the potential role of this compound as a covalent inhibitor , it could affect pathways involving its target proteins, leading to downstream effects on cellular functions.

Result of Action

If this compound acts as a covalent inhibitor , it could lead to the inhibition of its target proteins, potentially resulting in altered cellular functions.

Biochemical Analysis

Biochemical Properties

2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the proliferation of cancer cells by disrupting key signaling pathways that are essential for cell growth and survival . Additionally, it can induce apoptosis, a process of programmed cell death, in certain cell types, thereby contributing to its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound may inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including liver toxicity or damage to other organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes may metabolize the compound, leading to the formation of metabolites that can be excreted . The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can alter the concentrations of key metabolites involved in cellular energy production and biosynthesis .

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-16-8-2-4-10-19(16)27-14-21(26)24-17-9-3-1-7-15(17)18-13-25-12-6-5-11-20(25)23-18/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGBJLCCZREULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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